Soyasaponin VI

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

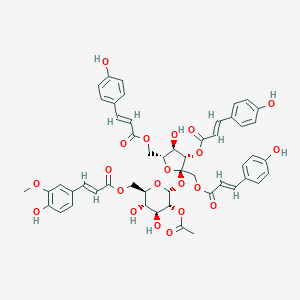

Soyasaponin VI is a type of saponin that is found in soybeans. It is a glycoside compound that has been studied for its potential health benefits. Soyasaponin VI has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Aplicaciones Científicas De Investigación

Plant and Human Health Benefits

Soyasaponins are recognized for their roles in plant defense and have medicinal benefits. They are significant for both plant and human health applications. The biological effects of soyasaponins in plant defense and their implications for human health include discussions on their roles in rhizosphere microbial interactions, biosynthetic regulation, immunological effects, and potential therapeutic applications. Processing effects, bioavailability, and biotransformation processes of soyasaponins are crucial for their acquisition and efficacy (Yates et al., 2021).

Biological Functionality

Soyasaponins possess diverse biological properties such as anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and hepato- and cardiovascular-protective activities. These findings support the use of soyasaponins in functional foods (Guang et al., 2014).

Anti-Carcinogenic Activity

Studies indicate that soyasaponins, particularly in their aglycone forms, exhibit potent anti-colon carcinogenic activity. They suppress the growth of colon cancer cells and could be important dietary chemopreventive agents against colon cancer after alteration by microflora (Gurfinkel & Rao, 2003).

Obesity and Fat Accumulation Reduction

Soyasaponins A and B have been shown to effectively reduce fat depositions and plasma lipids in high fat fed mice, suggesting their potential role in obesity management (Singh & Manjappara, 2016).

Anti-Obesity Effects in Adipocytes

Soyasaponins Aa and Ab inhibit lipid accumulation and the expression of adipogenic marker genes in adipocytes, primarily by downregulating the transcription factors involved in adipogenesis. This indicates their potential as anti-obesity agents (Yang et al., 2015).

Anti-Cancer Properties

Soyasaponins exhibit specific bioactive properties such as anti-cancer effects by modulating the cell cycle and inducing apoptosis in cultured cancer cell experiments (Zhang & Popovich, 2009).

Inflammation Inhibition

Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of key inflammatory pathways. They are effective in decreasing inflammation by suppressing nuclear factor kappa B (NF-kB)-mediated inflammation (Zha et al., 2014).

Pharmacological Studies and Anti-Cancer Mechanisms

Soyasaponins possess various effects including anti-inflammation, anti-coagulation, anti-mutagenesis, anti-tumor, and renin inhibition. The anti-tumor function of soyasaponins is a key area of research, showing potential mechanisms in decreasing sialic acid, inhibiting protein kinase activity, disrupting cell membranes, and inducing apoptosis (Hu Zhi-bi, 2013).

Biological Activities of Soyasaponins

Soyasaponins have extensive biological activities and pharmacological values, making them potential new drug resources for treating various health conditions, including angiocardiopathy and inhibiting cancer (Qian et al., 1999).

Recent Progress in Soyasaponin Research

Soyasaponin research covers their structure, composition, content, distribution, biological activities, extraction, refining, structural determination, analysis, and application prospects. This comprehensive review highlights the importance and potential of soyasaponins in various applications (G. Ke-ren, 2006).

Propiedades

Número CAS |

143519-54-4 |

|---|---|

Nombre del producto |

Soyasaponin VI |

Fórmula molecular |

C54H84O21 |

Peso molecular |

1069.2 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1 |

Clave InChI |

ONAAMCDHQSWPDU-BKUHCKHBSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Sinónimos |

3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene chromosaponin I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)

![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)

![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)